[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
CAS No.:
Cat. No.: VC14462889
Molecular Formula: C19H18ClF3N4O3S
Molecular Weight: 474.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClF3N4O3S |
|---|---|
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3 |
| Standard InChI Key | MTKHCEFATKQYMK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound is a polycyclic organic molecule featuring a benzodiazepine core fused with a benzo ring. Its systematic IUPAC name reflects the presence of a 3-chloro substituent, a 4-methylpiperazine moiety at position 6, and a trifluoromethanesulfonate group at position 8.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClF₃N₄O₃S |
| Molecular Weight | 474.9 g/mol |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
| InChI Key | MTKHCEFATKQYMK-UHFFFAOYSA-N |
The triflate group (-OSO₂CF₃) enhances the compound’s reactivity as a synthetic intermediate due to its superior leaving-group ability in nucleophilic substitution reactions.
Stereochemical Considerations
The benzodiazepine core introduces a rigid bicyclic structure, with the piperazine ring adopting a chair conformation. The 4-methyl group on the piperazine nitrogen introduces steric hindrance, potentially influencing receptor-binding interactions.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step transformations starting from simpler benzodiazepine precursors. Key steps include:
-
Core Formation: Construction of the 11H-benzo[b] benzodiazepine skeleton via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes.
-
Piperazine Introduction: Alkylation at position 6 with 1-methylpiperazine under basic conditions.
-
Triflate Installation: Reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as pyridine, to install the triflate group at position 8.
Mechanistic Insights
The triflation step proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich benzodiazepine ring facilitates attack by the triflic anhydride’s electrophilic sulfur center, yielding the sulfonate ester.
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 3-Chloro-6-amino precursor | Facilitates piperazine incorporation |
| Triflic anhydride (Tf₂O) | Electrophilic triflate source |
Pharmacological and Biological Profiles
Benzodiazepine Class Activity
Benzodiazepines typically modulate γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. While specific data on this compound’s activity is limited, structural analogs exhibit anxiolytic, sedative, and muscle relaxant properties. The 4-methylpiperazine moiety may alter pharmacokinetics by increasing solubility or influencing blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
-
Triflate Group: Enhances metabolic stability compared to hydroxyl or methyl groups.
-
Chloro Substituent: Electron-withdrawing effects may augment receptor affinity.
-
Piperazine Ring: Introduces basicity, potentially enabling salt formation for improved bioavailability.
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR reveals distinct signals for the piperazine protons (δ 2.3–2.7 ppm) and aromatic protons (δ 6.8–7.5 ppm).
-
Infrared Spectroscopy (IR): Strong absorption at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm the triflate group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 474.9, consistent with the molecular formula C₁₉H₁₈ClF₃N₄O₃S.
Applications and Research Utility
Synthetic Intermediate
The triflate group’s leaving-group ability makes the compound valuable for preparing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura).
Drug Discovery
As a benzodiazepine analog, it serves as a scaffold for developing CNS-targeted therapeutics. Current research explores its potential in treating anxiety disorders and epilepsy.
Comparative Analysis with Related Compounds
Table 3: Comparison with Benzodiazepine Derivatives
| Compound | Substituents | Key Differences |
|---|---|---|
| Diazepam | -Cl, -N(CH₃)₂ | Lacks triflate, lower reactivity |
| Midazolam | -F, imidazole ring | Enhanced metabolic stability |
| Target Compound | -CF₃SO₃, -piperazine | Superior leaving-group ability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume